Sodium hydroxymethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

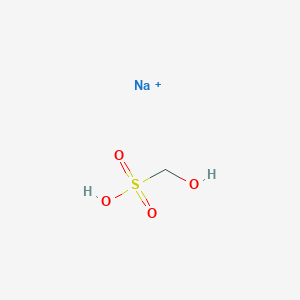

Sodium hydroxymethanesulfonate is a chemical compound with the molecular formula CH₃NaO₄SThis compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate can be synthesized through the reaction of sodium dithionite with formaldehyde in an aqueous solution. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is typically carried out at room temperature and results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium bisulfite with formaldehyde under controlled conditions. The reaction is conducted in a reactor where the temperature and pH are carefully monitored to ensure optimal yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium hydroxymethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reducing Reactions: this compound is used with α-keto esters and α-keto amides under mild conditions to achieve chemoselective reductions.

Substitution Reactions: It reacts with alkyl halides and disulfides to form aryl alkyl sulfides under metal-free and strong-base-free conditions.

Major Products:

Reduction Products: α-Hydroxy esters and α-hydroxy amides.

Substitution Products: Aryl alkyl sulfides.

Applications De Recherche Scientifique

Chemical Properties and Structure

Sodium hydroxymethanesulfonate has the molecular formula NaHOCH2SO2 and is typically encountered as a white crystalline powder highly soluble in water. It serves as a source of the hydroxymethanesulfinate ion, which is crucial for its reactivity and utility in various chemical processes.

Textile Industry

This compound plays a critical role in the textile industry, primarily as a reducing agent in dyeing processes.

- Indigo Dyeing : It cleaves disulfide bonds in indigo dyes, converting them to their colorless leuco forms. This allows for effective dyeing of fabrics, which can then be oxidized back to their colored state after dyeing .

- Bleaching Agent : The compound is also employed as a bleaching agent for textiles, enhancing color brightness and stability.

Organic Synthesis

The compound is widely utilized in organic chemistry for various transformations:

- Reductive Reactions : this compound enables the reduction of α-keto esters and amides to α-hydroxy compounds without the need for transition metals or hydrides. This method is noted for its mild conditions and high yields .

- Sulfone Preparation : It acts as a reagent for synthesizing sulfones and sultines by generating sulfite anions in situ during reactions .

- Debromination : The compound facilitates the debromination of vicinal dibromoalkanes and reductive dehalogenation of aldehydes and ketones .

Environmental Applications

This compound has been investigated for its potential in environmental management:

- Ammonia Reduction : In aquaculture, it is used to neutralize total ammonia nitrogen (TAN) in shipping containers for aquatic organisms, effectively reducing ammonia levels in recirculating systems .

- Water Conditioning : It serves as a water conditioner by rapidly reducing chlorine and chloramine levels, making it safer for aquatic life .

Industrial Applications

The compound finds niche applications beyond textiles and organic synthesis:

- Polymerization Initiators : It is used in redox-initiator systems for emulsion polymerization alongside compounds like t-butyl peroxide .

- Cosmetic Formulations : this compound is increasingly utilized in cosmetic hair dye removers despite safety concerns regarding formaldehyde generation during its use .

Case Study 1: Indigo Dyeing Efficiency

A study demonstrated that using this compound significantly improved the efficiency of indigo dyeing processes by enhancing the reduction rate of indigo to its leuco form. The results indicated a marked improvement in dye uptake on cotton fabrics compared to traditional methods.

Case Study 2: Ammonia Management in Aquaculture

Research highlighted that this compound effectively reduced ammonia levels in aquaculture systems, leading to improved water quality parameters. This application not only enhances fish health but also supports sustainable aquaculture practices.

Mécanisme D'action

The mechanism of action of sodium hydroxymethanesulfonate involves its ability to release sulfoxylate ions upon acidification. These ions act as reducing agents, facilitating various chemical reactions. The compound decomposes in three stages: the first stage involves oxygen, the second is an induction period, and the third occurs without oxygen . The molecular targets and pathways involved include the reduction of α-keto esters and α-keto amides via a radical mechanism .

Comparaison Avec Des Composés Similaires

- Sodium formaldehyde sulfoxylate

- Sodium dithionite

- Sodium bisulfite

Comparison: Sodium hydroxymethanesulfonate is unique due to its stability in aqueous solutions and its ability to act as both a reducing agent and a reagent for the preparation of sulfones. Unlike sodium dithionite, which is highly sensitive to oxygen, this compound is more stable and easier to handle .

Propriétés

Numéro CAS |

870-72-4 |

|---|---|

Formule moléculaire |

CH4NaO4S |

Poids moléculaire |

135.10 g/mol |

Nom IUPAC |

sodium;hydroxymethanesulfonate |

InChI |

InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5); |

Clé InChI |

VKJQZSSBQZSTIM-UHFFFAOYSA-N |

SMILES |

C(O)S(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C(O)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C(O)S(=O)(=O)O.[Na] |

Point d'ébullition |

Decomposes |

Color/Form |

White solid |

Key on ui other cas no. |

870-72-4 |

Description physique |

DryPowder; Liquid |

Pictogrammes |

Irritant |

Numéros CAS associés |

75-92-3 (Parent) |

Solubilité |

Soluble in water Soluble in methanol ... ethanol. |

Synonymes |

formaldehyde bisulfite formaldehyde bisulfite, monopotassium salt formaldehyde bisulfite, monosodium salt formaldehyde sodium bisulfite hydroxymethanesulfonate, sodium salt hydroxymethanesulfonic acid hydroxymethylsulfonate hydroxymethylsulphonate sodium hydroxymethanesulfonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.